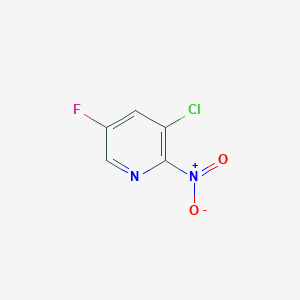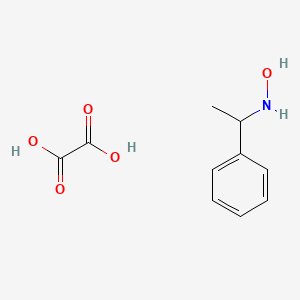![molecular formula C9H9NS B13650002 6-Methylbenzo[b]thiophen-2-amine](/img/structure/B13650002.png)
6-Methylbenzo[b]thiophen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylbenzo[b]thiophen-2-amine is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their five-membered ring structure containing a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzo[b]thiophen-2-amine can be achieved through several methods. One common approach involves the condensation of 2-aminothiophenes with appropriate aldehydes or ketones under acidic or basic conditions. Another method includes the use of phosphorus decasulfide or Lawesson’s reagent as sulfur-transferring agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylbenzo[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophenes depending on the electrophile used.
Applications De Recherche Scientifique
6-Methylbenzo[b]thiophen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 6-Methylbenzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2-Aminothiophene: A derivative with an amino group attached to the thiophene ring.
Benzo[b]thiophene: A fused ring system similar to 6-Methylbenzo[b]thiophen-2-amine but without the methyl group.
Uniqueness: this compound stands out due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent or a material for industrial applications .
Propriétés
Formule moléculaire |
C9H9NS |
|---|---|
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
6-methyl-1-benzothiophen-2-amine |
InChI |
InChI=1S/C9H9NS/c1-6-2-3-7-5-9(10)11-8(7)4-6/h2-5H,10H2,1H3 |
Clé InChI |
YHHBBXNHPJCBFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
![Methyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13649922.png)


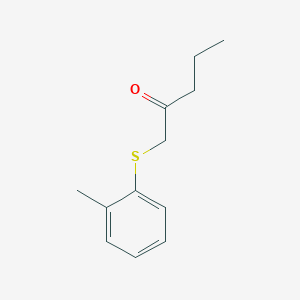
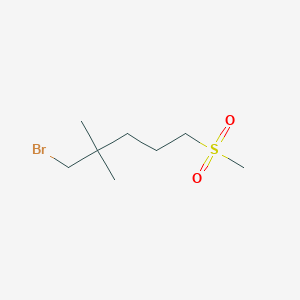
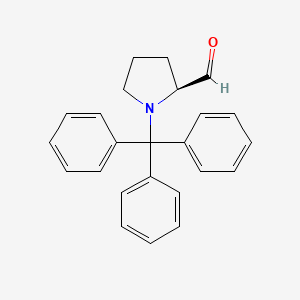
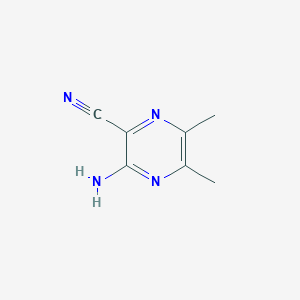
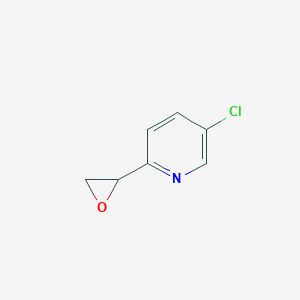
![tert-butyl 4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13649976.png)

